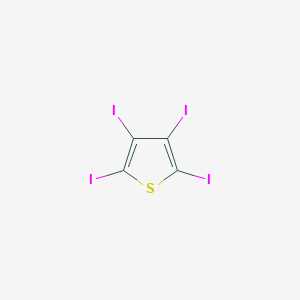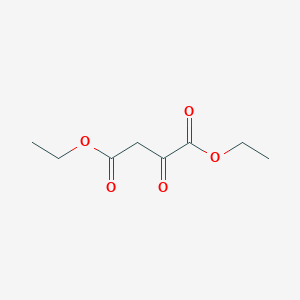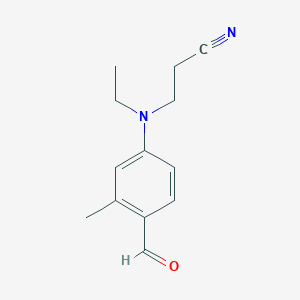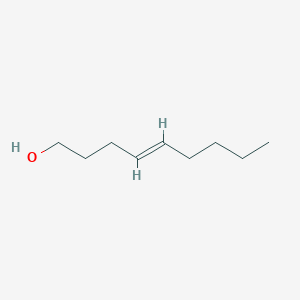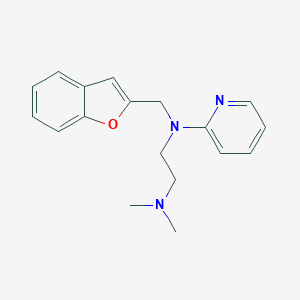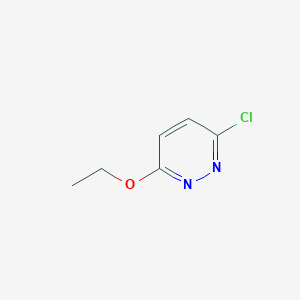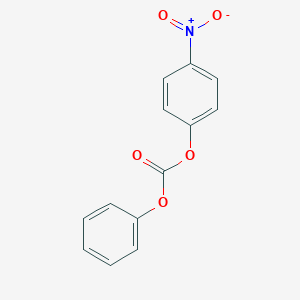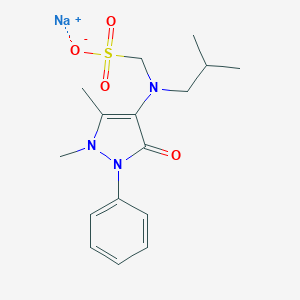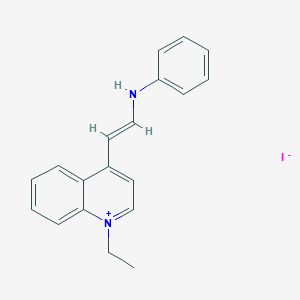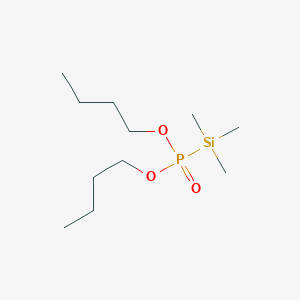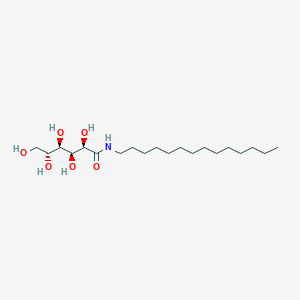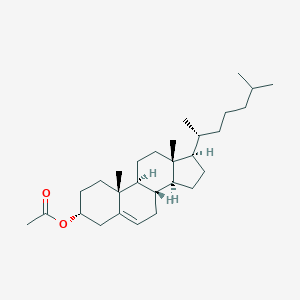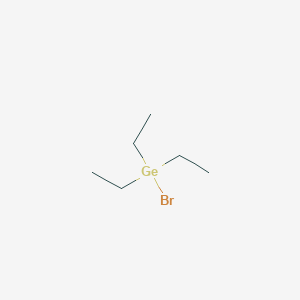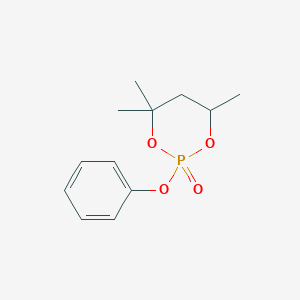
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, commonly known as TMDP, is a cyclic phosphonate compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMDP is a white crystalline solid that is soluble in organic solvents, and its synthesis method involves the reaction of phenol with phosphorus oxychloride and trimethylamine.
Wirkmechanismus
The mechanism of action of TMDP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation leads to the activation of the metal ion, which then catalyzes the desired reaction.
Biochemische Und Physiologische Effekte
TMDP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMDP is its high catalytic activity, which makes it an efficient catalyst for various organic reactions. However, TMDP is also relatively expensive and can be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of TMDP. One potential area of research is the development of new synthetic routes for TMDP, which could lead to more efficient and cost-effective production methods. Another area of research is the investigation of TMDP's potential applications as a flame retardant, which could have significant implications for the development of new materials with improved fire resistance. Additionally, further studies are needed to fully understand the mechanism of action of TMDP and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of TMDP involves the reaction of phenol with phosphorus oxychloride and trimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the phenol attacks the phosphorus atom of the phosphorus oxychloride, leading to the formation of an intermediate. This intermediate then reacts with trimethylamine to form TMDP.
Wissenschaftliche Forschungsanwendungen
TMDP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMDP is in the field of catalysis, where it has been shown to act as an efficient catalyst for various organic reactions. TMDP has also been investigated for its potential use as a flame retardant, due to its ability to inhibit the combustion of organic materials.
Eigenschaften
CAS-Nummer |
19219-96-6 |
|---|---|
Produktname |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
HLMLMHXDDRMQAX-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Kanonische SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Synonyme |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




